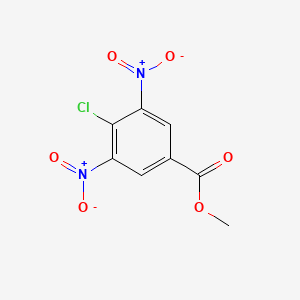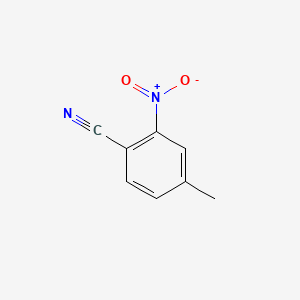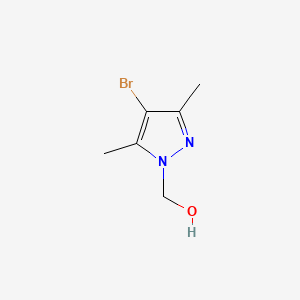
1-氨基-3-(二乙基氨基)丙醇
描述
Synthesis Analysis
The synthesis of 1-Amino-3-(diethylamino)propan-2-ol derivatives involves alkylation reactions. For instance, compounds like 1,3-di-morpholin-4-yl-propan-2-ol and 1,3-bis-diethylamino-propan-2-ol have been synthesized and analyzed using techniques such as MS, IR, 1H NMR, and 13C NMR. These compounds demonstrate significant inhibition efficiencies on carbon steel corrosion, showcasing their protective capabilities by bonding on the metal surface as anodic inhibitors (Gao, Liang, & Wang, 2007).
Molecular Structure Analysis
The molecular structure of 1-Amino-3-(diethylamino)propan-2-ol derivatives has been elucidated through various spectroscopic methods. The presence of tertiary amine functionalities contributes to their complex behavior in different chemical environments, influencing their reactivity and interaction with substrates. The detailed conformational analysis of related compounds offers insights into their stereochemistry and molecular interactions, which are crucial for their application in synthesis and as inhibitors (Nitek et al., 2020).
Chemical Reactions and Properties
1-Amino-3-(diethylamino)propan-2-ol and its derivatives participate in various chemical reactions, demonstrating a wide range of chemical properties. Their ability to form stable complexes with metals, act as ligands, and undergo transformations under different conditions highlights their versatility in chemical synthesis and applications. The compound's reactivity with formaldehyde and secondary aliphatic and heterocyclic amines to produce aminomethoxy derivatives exemplifies its utility in generating new molecules with potential antimicrobial properties (Jafarov et al., 2019).
科学研究应用
Phthalocyanine化合物的合成和表征
1-氨基-3-(二乙基氨基)丙醇已被用于合成新的Phthalocyanine化合物,其中它作为一个取代基。由于其独特的光化学和光物理性质,这些化合物在光动力疗法和作为光敏剂等领域显示出潜力。合成的Phthalocyanines已通过UV–vis、IR、1H NMR、13C NMR、MS光谱数据和元素分析(Acar et al., 2012)进行了表征。
多胺合成的酶促生成
该化合物已参与合成多功能多阳离子多胺,这些多胺在药物和基因传递中具有应用。研究了一种创新方法,利用酶促生成氨基醛从相应的氨基醇中生成,包括1-氨基-3-(二乙基氨基)丙醇。由于酶对底物的多样性,该方法提供了更广泛的潜在多胺产品范围(Cassimjee et al., 2012)。
席夫碱配体和配位化学研究
该化合物在合成席夫碱配体中发挥作用,这对于与金属离子形成配合物的配位化学至关重要。使用1-氨基-3-(二乙基氨基)丙醇合成的配体已被用于生成新的单核配合物,有助于理解配位行为和复杂结构的形成(Keypour et al., 2015)。
热响应聚合物中的作用
在聚合物科学中,1-氨基-3-(二乙基氨基)丙醇已被用于合成热响应聚合物。这些聚合物在某些溶剂混合物中可以表现出较低的临界溶液温度(LCST)。该化合物有助于聚合物对温度变化的响应能力,这在药物传递和智能材料中具有潜在应用(Huang et al., 2019)。
晶体学和结构研究
该化合物已在晶体学中进行研究,以了解相关衍生物的构象行为。这些研究有助于了解分子相互作用、晶体堆积和具有特定性质的材料设计(Nitek et al., 2020)。
Src激酶抑制和抗癌活性
在药物化学领域,1-氨基-3-(二乙基氨基)丙醇的衍生物已被合成并评估其对Src激酶的抑制活性,这是与癌症进展相关的一种酶。这项研究有助于开发潜在的抗癌治疗药物(Sharma et al., 2010)。
在荧光探针和标记物中的应用
该化合物已参与合成荧光探针,对特定金属离子具有高选择性。这种探针在传感和生物成像中具有应用,有助于检测和分析生物和环境样品(Upadhyay & Kumar, 2010)。
安全和危害
未来方向
属性
IUPAC Name |
1-amino-3-(diethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-3-9(4-2)6-7(10)5-8/h7,10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJMOTVCCRDZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871161 | |
| Record name | 1-Amino-3-diethylaminopropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(diethylamino)propan-2-ol | |
CAS RN |
6322-01-6 | |
| Record name | 1-Amino-3-(diethylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-diethylaminopropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6322-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-3-diethylaminopropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-diethylaminopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)










